molecular formula C31H26N8O4 B12047753 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No.: B12047753
M. Wt: 574.6 g/mol
InChI Key: OTBBAOSRZJVBLF-DPNNOFEESA-N
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Description

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a heterocyclic molecule featuring a triazole-4-carboxamide core with three distinct substituents:

  • Position 3: A 4-amino-1,2,5-oxadiazole (furazan) group, known for enhancing hydrogen-bonding interactions and metabolic stability .
  • Position 5: A phenyl group, contributing to hydrophobic interactions.
  • N-substituent: A benzylideneamino group linked to a 3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl moiety. The ethoxy group improves solubility, while the bulky naphthylmethoxy group likely influences steric interactions and target binding .

Properties

Molecular Formula

C31H26N8O4

Molecular Weight

574.6 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C31H26N8O4/c1-2-41-26-17-20(15-16-25(26)42-19-23-13-8-12-21-9-6-7-14-24(21)23)18-33-35-31(40)28-27(22-10-4-3-5-11-22)34-38-39(28)30-29(32)36-43-37-30/h3-18H,2,19H2,1H3,(H2,32,36)(H,35,40)/b33-18+

InChI Key

OTBBAOSRZJVBLF-DPNNOFEESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including the formation of the oxadiazole and triazole rings. One effective method for preparing oxadiazole derivatives involves nitration, oxidation, and oxidation coupling reactions . The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazole/Oxadiazole Carboxamides

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name & Source Core Structure Key Substituents Molecular Formula (if available) Notable Features
Target Compound Triazole-4-carboxamide 3-(4-amino-oxadiazolyl), 5-phenyl, N-[(3-ethoxy-4-naphthylmethoxy)benzylideneamino] Not explicitly provided Bulky naphthylmethoxy group; dual heterocyclic (triazole + oxadiazole) core .
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide 1-(4-ethoxyphenyl), 5-methyl, N-(3-fluorophenyl) C₁₉H₁₈FN₃O₂ Smaller substituents (ethoxy, fluorophenyl) enhance solubility but reduce steric bulk compared to the target .
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[[3-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide Triazole-4-carboxamide 1-(4-amino-oxadiazolyl), 5-(4-nitrophenyl), N-substituent with bromopyrazolyl C₂₃H₁₈BrN₁₁O₆ Nitrophenyl and bromopyrazolyl groups increase electron-withdrawing effects, potentially affecting reactivity .
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-4-carboxamide 5-amino, oxazolylmethyl, N-(2-fluorophenyl) C₂₃H₂₁FN₆O₃ Oxazole-methyl group introduces rigidity; fluorophenyl may improve membrane permeability .
4-Amino-N-{2-[(3-phenylprop-2-ynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide Oxadiazole-3-carboxamide 4-amino, N-propargylaminoethyl C₁₄H₁₄N₆O₂ Propargyl group enables click chemistry applications; simpler structure lacks aromatic bulk .

Key Observations

Oxadiazole vs. Triazole Cores: Oxadiazole-containing compounds (e.g., ) exhibit higher polarity, while triazole cores (e.g., ) balance lipophilicity and hydrogen-bonding capacity.

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis involving:
  • Protection/deprotection of amino groups (e.g., trityl groups as in ).
  • Pd-catalyzed couplings for aryl substitutions (similar to ).
  • Condensation reactions for benzylideneamino formation (analogous to ).

Potential Applications: Triazole-oxadiazole hybrids are explored as kinase inhibitors or antimicrobial agents, though the evidence lacks explicit data for this compound .

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